5-Benzylmorpholin-3-one 5-Benzylmorpholin-3-one
Brand Name: Vulcanchem
CAS No.: 1052210-00-0
VCID: VC8044023
InChI: InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
SMILES: C1C(NC(=O)CO1)CC2=CC=CC=C2
Molecular Formula: C11H13NO2
Molecular Weight: 191.23

5-Benzylmorpholin-3-one

CAS No.: 1052210-00-0

Cat. No.: VC8044023

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

5-Benzylmorpholin-3-one - 1052210-00-0

Specification

CAS No. 1052210-00-0
Molecular Formula C11H13NO2
Molecular Weight 191.23
IUPAC Name 5-benzylmorpholin-3-one
Standard InChI InChI=1S/C11H13NO2/c13-11-8-14-7-10(12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Standard InChI Key PXPFDUZBGQDAEP-UHFFFAOYSA-N
SMILES C1C(NC(=O)CO1)CC2=CC=CC=C2
Canonical SMILES C1C(NC(=O)CO1)CC2=CC=CC=C2

Introduction

Structural Characteristics of 5-Benzylmorpholin-3-one

Molecular Architecture

The compound’s core structure consists of a six-membered morpholine ring, where one oxygen atom is replaced by a ketone group at position 3. The stereochemistry at position 5 is defined by the (S)-configuration, as evidenced by its IUPAC name: (5S)-5-benzylmorpholin-3-one . Key structural parameters include:

PropertyValue
Molecular FormulaC11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_2
Molecular Weight191.23 g/mol
SMILES NotationC1[C@@H](NC(=O)CO1)CC2=CC=CC=C2\text{C1[C@@H](NC(=O)CO1)CC2=CC=CC=C2}
InChI KeyPXPFDUZBGQDAEP-JTQLQIEISA-N

The benzyl group enhances lipophilicity, influencing the compound’s solubility and reactivity .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • 1H^1\text{H} NMR: Signals at δ 3.25 ppm (m, 2H, CH2_2O), 4.61 ppm (s, 2H, CH2_2Ph), and aromatic protons at δ 7.29 ppm .

  • 13C^{13}\text{C} NMR: Peaks corresponding to the carbonyl (δ 166.90 ppm) and benzyl carbons (δ 127.84–136.27 ppm) .

Collision cross-section (CCS) predictions for adducts such as [M+H]+^+ (142.1 Ų) and [M+Na]+^+ (155.1 Ų) aid in mass spectrometry-based identification .

Synthesis and Reactivity

Synthetic Routes

The most efficient synthesis involves N-alkylation of morpholin-3-one with benzyl bromide under basic conditions :

Procedure:

  • Dissolve morpholin-3-one in N,NN,N-dimethylformamide (DMF).

  • Add sodium hydride (NaH) at 0°C, followed by benzyl bromide.

  • Stir at room temperature for 16 hours.

  • Purify via flash chromatography (40% acetone in pentane).

Yield: Near-quantitative (100%) .

Reactivity Profile

5-Benzylmorpholin-3-one participates in phosphorylation reactions to yield bioactive derivatives:

  • Phosphonate Formation: Reacts with diethyl phosphite and phosphoryl chloride to generate tetraethyl NN-benzylmorpholyl-3,3-bisphosphonate .

  • Hydrolysis Sensitivity: The C–P bond in bisphosphonates is labile under acidic conditions, leading to degradation products like NN'-ethyl-2-aminoethylglycine .

Applications in Medicinal Chemistry

Bisphosphonate Derivatives

The compound’s bisphosphonate analogs exhibit potential as:

  • Antiresorptive Agents: Analogous to zoledronic acid, targeting bone disorders .

  • Enzyme Inhibitors: Phosphonate groups mimic phosphate moieties, inhibiting phosphatases and kinases .

Building Block for Heterocycles

5-Benzylmorpholin-3-one serves as a precursor for:

  • Triazole-Morpholine Hybrids: E.g., 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine, explored for antimicrobial activity .

  • Dehydrophosphonates: Used in radical-mediated reactions for novel drug scaffolds .

Recent Research Advances

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis using chiral catalysts to access (R)- and (S)-isomers for structure-activity studies .

Computational Modeling

Density functional theory (DFT) studies predict the compound’s interaction with biological targets, such as the vitamin D receptor .

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